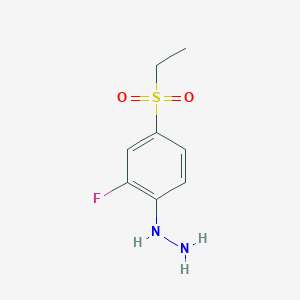

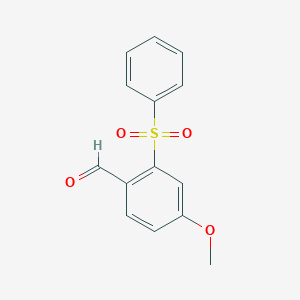

![molecular formula C19H22N2O5 B1328716 [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-81-6](/img/structure/B1328716.png)

[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Activity

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of this compound, particularly the presence of the 2,3-dimethoxybenzyl group, suggests it could have significant antioxidant properties, which can be harnessed in pharmaceuticals to mitigate oxidative stress-related diseases .

Antibacterial Applications

Research indicates that benzamide derivatives, such as the one , exhibit antibacterial activity . This makes them valuable in the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern. The compound’s effectiveness against both gram-positive and gram-negative bacteria has been noted, which broadens its potential use in medical treatments .

Anti-inflammatory Properties

Compounds with benzamide structures have been associated with anti-inflammatory effects. This particular compound could be utilized in the development of anti-inflammatory drugs, which are used to treat conditions like arthritis, asthma, and other inflammatory diseases .

Cancer Research

Benzamides have been widely used in cancer treatment due to their ability to inhibit certain pathways that cancer cells use to proliferate. This compound’s structure suggests it could be a candidate for anti-tumor drugs, contributing to the ongoing research in cancer therapeutics .

Drug Discovery

The compound’s unique structure makes it a valuable entity in drug discovery . Its potential activity as an enzyme inhibitor or receptor antagonist could lead to the development of novel drugs for various diseases. The compound could serve as a lead structure for the synthesis of more potent derivatives .

Industrial Applications

Beyond medical applications, benzamide derivatives have uses in industrial sectors such as plastics, rubber, and paper industries. They can function as stabilizers or modifiers that enhance the properties of materials .

Proteomics Research

This compound is also used in proteomics research , where it may help in the study of protein structure and function. Its interaction with proteins can provide insights into enzyme mechanisms and the development of enzyme inhibitors .

Pharmaceutical Testing

Lastly, it serves as a reference standard in pharmaceutical testing. High-quality reference standards are essential for ensuring the accuracy and reliability of pharmaceutical products .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The presence of the dimethoxybenzyl group could potentially facilitate interactions with hydrophobic pockets in proteins .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to known compounds, it may influence pathways involving aromatic compounds .

Pharmacokinetics

Its molecular weight (358.4) and structure suggest it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Based on its structure, it may have potential effects on cellular processes involving aromatic compounds .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict these effects .

Propiedades

IUPAC Name |

2-(N-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-25-16-10-6-7-14(19(16)26-2)11-20-17(22)12-21(13-18(23)24)15-8-4-3-5-9-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJXSHJPAPMUSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150798 |

Source

|

| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid | |

CAS RN |

1142204-81-6 |

Source

|

| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

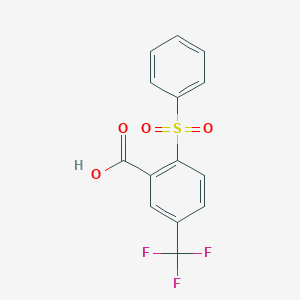

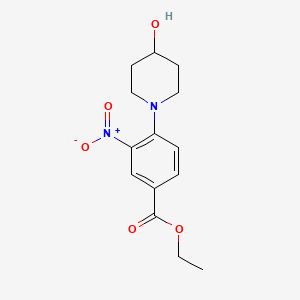

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)

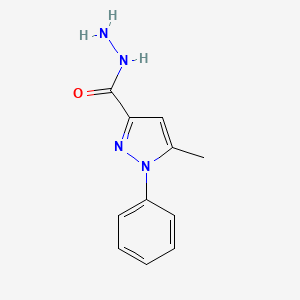

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328641.png)

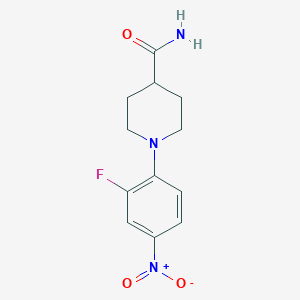

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)